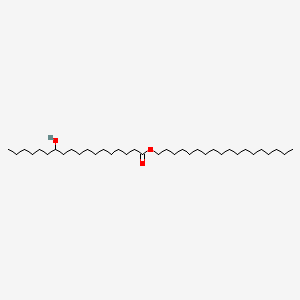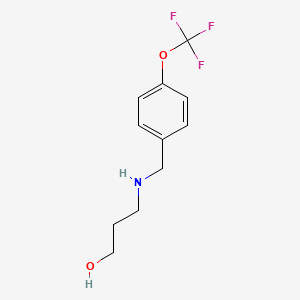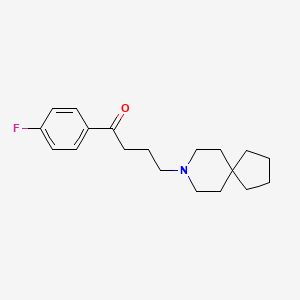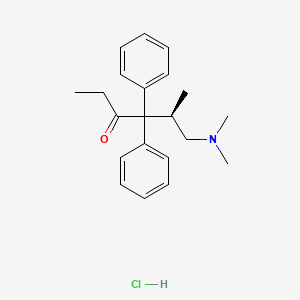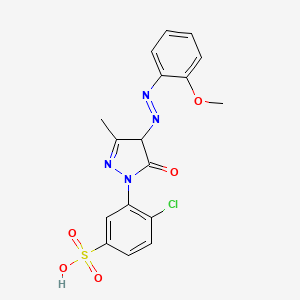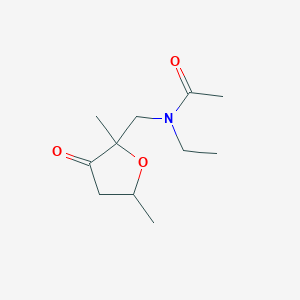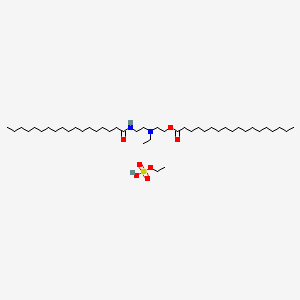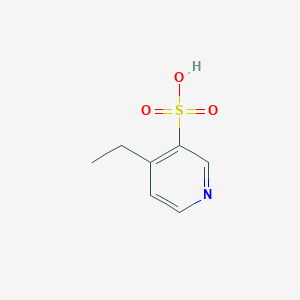
4-Ethylpyridine-3-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylpyridine-3-sulfonic acid is an organic compound with the molecular formula C7H9NO3S It is a derivative of pyridine, where the sulfonic acid group is attached to the third position of the pyridine ring, and an ethyl group is attached to the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylpyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of the diazo group with a sulfonyl group. This method typically involves the following steps:
Diazotation: The 3-aminopyridine is treated with sodium nitrite and hydrochloric acid to form the diazonium chloride.
Substitution: The diazonium chloride is then reacted with sulfur dioxide in the presence of a catalyst such as copper sulfate to form the sulfonyl chloride.
Hydrolysis: The sulfonyl chloride is hydrolyzed to yield the sulfonic acid.
Industrial Production Methods: In industrial settings, the direct sulfonation of pyridines can be accomplished under harsh conditions using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts . This method is suitable for the large-scale production of pyridine-3-sulfonic acids and their derivatives.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethylpyridine-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium nitrite and sulfur dioxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonyl chlorides, and other substituted pyridines .
Wissenschaftliche Forschungsanwendungen
4-Ethylpyridine-3-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Ethylpyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-Ethylpyridine-3-sulfonic acid can be compared with other similar compounds, such as:
Pyridine-3-sulfonic acid: Lacks the ethyl group, making it less hydrophobic.
4-Methylpyridine-3-sulfonic acid: Contains a methyl group instead of an ethyl group, affecting its reactivity and solubility.
3-Aminopyridine-4-sulfonic acid: Contains an amino group, which can participate in different types of reactions.
Eigenschaften
CAS-Nummer |
802259-86-5 |
|---|---|
Molekularformel |
C7H9NO3S |
Molekulargewicht |
187.22 g/mol |
IUPAC-Name |
4-ethylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C7H9NO3S/c1-2-6-3-4-8-5-7(6)12(9,10)11/h3-5H,2H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
JNVHTQRLZFICEW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NC=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
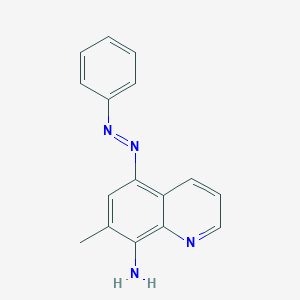
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

